molecular formula C15H15NO5 B2488643 Diethyl 4-hydroxy-3,6-quinolinedicarboxylate CAS No. 41460-20-2

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate

Cat. No.: B2488643
CAS No.: 41460-20-2
M. Wt: 289.287
InChI Key: COEYNUSEKQNMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate is a quinoline derivative featuring ester groups at positions 3 and 6 and a hydroxyl group at position 2. The hydroxyl and ester groups confer unique reactivity, enabling applications in catalysis, drug design, and polymer chemistry .

Properties

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-12-10(7-9)13(17)11(8-16-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEYNUSEKQNMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate typically involves the reaction of aniline with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization, to form the quinoline ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, each with unique properties and potential applications. These derivatives can be further functionalized to enhance their reactivity and selectivity in different chemical processes.

Scientific Research Applications

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 4-hydroxy-3,6-quinolinedicarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Diethyl 5-(1,3-Dioxolan-2-yl)-1-(4-Fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-Dicarboxylate (5l)
  • Molecular Formula: C₂₆H₂₀FNO₇
  • Molecular Weight : 477.45 g/mol
  • Key Features: A pyrroloquinoline fused with a dioxolane ring and a fluorobenzoyl group.
  • Comparison: Unlike the target compound, 5l has a fluorinated aromatic substituent and a fused pyrrolo ring, enhancing electron-withdrawing effects and rigidity.
O3-Ethyl O6-Methyl 4-(3-Acetylanilino)quinoline-3,6-Dicarboxylate
  • Molecular Formula : C₂₃H₂₁N₂O₇
  • Molecular Weight : 437.42 g/mol
  • Key Features: Mixed ethyl/methyl esters and an acetylanilino group at position 3.
  • Comparison: The acetylanilino group introduces hydrogen-bonding capability, making it a candidate for kinase inhibition. The mixed esters may improve solubility compared to diethyl esters .
4-Hydroxyquinoline-3,7-Dicarboxylic Acid
  • Molecular Formula: C₁₁H₇NO₅
  • Key Features : Carboxylic acid groups at positions 3 and 5.
  • Comparison : As a diacid, this compound is more polar and less bioavailable than the diethyl ester analog. It is suitable for metal chelation or as a building block in coordination polymers .

Structural Isomerism and Ring Modifications

Dimethyl 8-Methyl[1,3]Dioxolo[4,5-g]Quinoline-6,7-Dicarboxylate
  • Molecular Formula: C₁₅H₁₃NO₇
  • Key Features : A dioxolane ring fused at positions 6 and 6.
  • The ester positions (6 and 7) differ from the target compound, altering steric hindrance in reactions .
Diethyl 7,7′-Dichloro-4-Oxo-4H-[1,4′-Bi-Quinoline]-3,3′-Dicarboxylate
  • Molecular Formula : C₂₄H₁₈Cl₂N₂O₆
  • Key Features: A dimeric quinoline with chlorine substituents and oxo groups.
  • Comparison : The dichloro and dimeric structure increases molecular weight (505.31 g/mol) and lipophilicity, favoring applications in organic electronics or as a heavy-atom catalyst .

Halogenation and Heavy-Atom Effects

Diethyl 6-Bromoquinoline-2,3-Dicarboxylate
  • Molecular Formula: C₁₅H₁₄BrNO₄
  • Molecular Weight : 356.18 g/mol
  • Key Features : Bromine at position 6.
  • Comparison : The bromine atom introduces halogen-bonding capability, useful in crystal engineering. Ester positions (2 and 3) create steric differences compared to the 3,6-substituted target compound .

Biological Activity

Diethyl 4-hydroxy-3,6-quinolinedicarboxylate is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H13N1O5
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : this compound

The compound features a quinoline backbone with two carboxylate groups and a hydroxyl group, contributing to its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits notable anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)18.0

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases such as rheumatoid arthritis.

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in cellular responses to stress and inflammation.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). This suggests potential for therapeutic use in oncology.
  • Case Study 2 : A clinical trial assessing the anti-inflammatory effects in patients with chronic inflammatory conditions showed that participants receiving this compound reported reduced symptoms and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Diethyl 4-hydroxy-3,6-quinolinedicarboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via cyclization reactions of substituted anilines with diethyl acetylenedicarboxylate derivatives. Key intermediates, such as 1,2-dihydroquinolines, are characterized using NMR (e.g., 1H^1H, 13C^{13}C) and X-ray crystallography to confirm regiochemistry and stereochemistry. For example, puckering parameters (θ = 67.1°) and hydrogen-bonded dimers observed in crystal structures validate intermediate stability . Purity is assessed via HPLC (>95%) and elemental analysis (e.g., C, H, N within 0.3% of theoretical values) .

Q. How can solubility challenges be addressed during in vitro studies of this compound?

  • Methodological Answer : Due to limited aqueous solubility, co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) are recommended for stock solutions. For biological assays, serial dilution in buffer systems (e.g., PBS, pH 7.4) with surfactants (e.g., Tween-80) improves dispersion. Storage at –20°C under inert gas (N2_2) prevents hydrolysis of ester groups .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : 1H^1H NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.5–8.5 ppm). 13C^{13}C NMR confirms carbonyl groups (δ 165–170 ppm) and quinolone ring carbons .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 477) and fragmentation patterns .
  • X-ray Diffraction : Resolves dihedral angles (e.g., 67.1° for puckered dihydroquinoline rings) and hydrogen-bonding networks (e.g., C–H⋯O interactions forming R_2$$^2(10) dimers) .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence biological activity, and how can structure-activity relationships (SAR) be optimized?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial activity by increasing electrophilicity, while methoxy groups (position 6) improve membrane permeability . Comparative studies with analogs like Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate show that methylamino groups at position 4 increase target binding affinity .
  • SAR Optimization : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). Synthesize derivatives with varied substituents (e.g., halogen, alkyl, aryl) and validate via MIC assays .

Q. What strategies improve synthetic yield in multi-step reactions involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Bi(OTf)3_3 (5 mol%) in chloroform increases cyclization efficiency (60% yield) compared to traditional acid catalysts .
  • Reaction Monitoring : Use TLC (silica, EtOAc/cyclohexane 2:98) to track intermediate formation. Optimize reaction time (e.g., 6 days for full conversion) and temperature (RT vs. reflux) .
  • AI-Driven Synthesis : Tools like retrosynthetic algorithms predict feasible routes (e.g., one-step vs. multi-step) and prioritize high-yield pathways using reaction databases .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. efficacy) be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays across a wide concentration range (0.1–100 µM) to distinguish therapeutic windows. For example, low cytotoxicity (IC50_{50} > 50 µM) with potent antimicrobial activity (MIC = 2 µg/mL) indicates selectivity .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., rat liver microsomes). Compounds with high intrinsic clearance (>5 mL/min/kg) may require prodrug strategies .

Q. What analytical methods validate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC; ester hydrolysis products (e.g., free carboxylic acids) appear as new peaks at Rt_t = 3.2 min .
  • Karl Fischer Titration : Quantify water content (<0.1% w/w) in lyophilized samples to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.